molecular formula C18H28N4O7 B1589748 Deoxypyridinoline CAS No. 83462-55-9

Deoxypyridinoline

Cat. No.: B1589748
CAS No.: 83462-55-9
M. Wt: 412.4 g/mol
InChI Key: ZAHDXEIQWWLQQL-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxypyridinoline is a pyridinium cross-link that provides structural stiffness to type I collagen found in bones. It is excreted unmetabolized in urine and serves as a specific marker of bone resorption and osteoclastic activity. This compound is used in diagnosing bone diseases such as postmenopausal osteoporosis, bone metastasis, and Paget’s disease .

Scientific Research Applications

Deoxypyridinoline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a marker for collagen degradation and bone turnover, making it valuable in the study of metabolic bone diseases. It is also used to monitor the effectiveness of treatments for conditions such as osteoporosis and bone metastasis .

Safety and Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Deoxypyridinoline . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Deoxypyridinoline plays a crucial role in biochemical reactions, particularly in the context of bone health. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is released into circulation during osteoclastic resorption of the organic matrix . The presence of this compound in urine is a reflection of the ongoing bone resorption process .

Cellular Effects

This compound influences various types of cells and cellular processes. It is a specific marker of osteoclastic activity, indicating its role in bone cell function . Its presence can impact cell signaling pathways, gene expression, and cellular metabolism related to bone health.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with type I collagen in bones. It provides structural stiffness to the collagen, thereby playing a crucial role in maintaining bone strength . It does not undergo metabolism and is excreted unmetabolized in urine .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is stable and does not degrade easily, making it a reliable marker for bone resorption . Long-term effects on cellular function, particularly osteoclasts, can be observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathway related to bone resorption. It is released during the resorption of the organic matrix by osteoclasts . It does not undergo further metabolism and is excreted unmetabolized in urine .

Transport and Distribution

This compound is transported in the bloodstream after being released during osteoclastic resorption. It is then excreted in urine . The distribution of this compound within cells and tissues is closely related to the process of bone resorption.

Subcellular Localization

The subcellular localization of this compound is not applicable as it is a metabolic byproduct rather than a cellular component. It is released from the bone matrix during osteoclastic resorption and does not reside within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deoxypyridinoline involves the preparation of a protected 3-hydroxypyridinium starting with Nα-protected lysine and a 5,6-epoxy-2-N-protected-O-protected-(2S)-2-aminohexanoate. Subsequent deprotection steps yield the desired this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves high-performance liquid chromatography (HPLC) techniques to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Deoxypyridinoline primarily undergoes hydrolysis reactions. It is stable under physiological conditions and does not readily participate in oxidation, reduction, or substitution reactions.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as Nα-protected lysine and 5,6-epoxy-2-N-protected-O-protected-(2S)-2-aminohexanoate. The reaction conditions typically include controlled pH and temperature to ensure the stability of the intermediate compounds .

Major Products: The major product of the synthesis is this compound itself, which is used as a biochemical marker for bone resorption .

Comparison with Similar Compounds

  • Pyridinoline
  • Hydroxylysylpyridinoline

Comparison: Deoxypyridinoline is unique in its high specificity for bone tissue, whereas pyridinoline is found in both bone and cartilage. Hydroxylysylpyridinoline is another related compound that also serves as a marker for collagen degradation but is less specific to bone tissue compared to this compound .

This compound’s specificity for bone tissue makes it a more precise marker for bone resorption, which is particularly useful in diagnosing and monitoring bone-related diseases.

Properties

IUPAC Name

(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O7/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHDXEIQWWLQQL-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1CCCCC(C(=O)[O-])N)O)CC(C(=O)O)N)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)[O-])N)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316336
Record name Deoxypyridinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxypyridinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83462-55-9
Record name Deoxypyridinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83462-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxypyridinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYPYRIDINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXI9WV7IP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deoxypyridinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxypyridinoline
Reactant of Route 2
Deoxypyridinoline
Reactant of Route 3
Deoxypyridinoline
Reactant of Route 4
Deoxypyridinoline
Reactant of Route 5
Deoxypyridinoline
Reactant of Route 6
Deoxypyridinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.